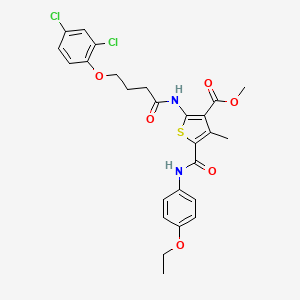
Chondroitin disaccharide Deltadi-0S sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chondroitin disaccharide Deltadi-0S sodium salt is a structural unit derived from chondroitin sulfate, a type of glycosaminoglycan. Glycosaminoglycans are long unbranched polysaccharides consisting of repeating disaccharide units. Chondroitin sulfate is composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is specifically formed through the enzymatic depolymerization of chondroitin sulfate by chondroitinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chondroitin disaccharide Deltadi-0S sodium salt typically involves the enzymatic depolymerization of chondroitin sulfate. This process uses chondroitinase, an enzyme that cleaves the glycosidic bonds within the chondroitin sulfate polymer, resulting in the formation of disaccharide units .
Industrial Production Methods
Industrial production of this compound involves the extraction of chondroitin sulfate from animal cartilage, followed by enzymatic treatment with chondroitinase. The resulting disaccharides are then purified and converted to their sodium salt form .
Chemical Reactions Analysis
Types of Reactions
Chondroitin disaccharide Deltadi-0S sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens or alkylating agents, under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chondroitin disaccharide Deltadi-0S sodium salt has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of chondroitin disaccharide Deltadi-0S sodium salt involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as chondroitinase, which cleave the glycosidic bonds within the chondroitin sulfate polymer. This interaction helps to regulate the structure and function of glycosaminoglycans, which play a crucial role in various biological processes .
Comparison with Similar Compounds
Chondroitin disaccharide Deltadi-0S sodium salt can be compared with other similar compounds, such as:
Chondroitin disaccharide Deltadi-4S sodium salt: This compound has a sulfate group at the 4-position of the N-acetylgalactosamine unit.
Chondroitin disaccharide Deltadi-6S sodium salt: This compound has a sulfate group at the 6-position of the N-acetylgalactosamine unit.
Uniqueness
This compound is unique in that it lacks any sulfate groups, making it a valuable reference compound for studying the structure and function of glycosaminoglycans .
Properties
Molecular Formula |
C14H21NNaO11 |
|---|---|
Molecular Weight |
402.31 g/mol |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24); |
InChI Key |
ZIEOMBVLIDBWRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


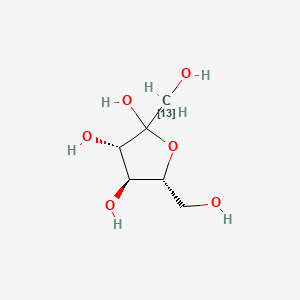
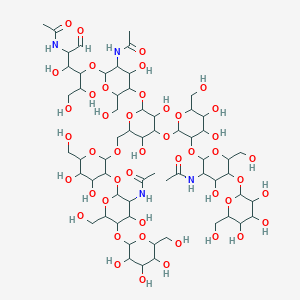


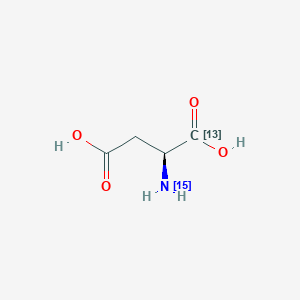
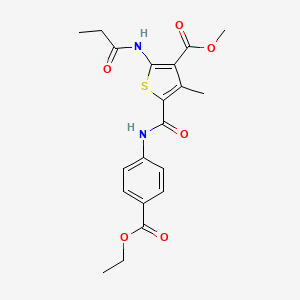

![10,13-dimethyl-17-[(E)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12062622.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)
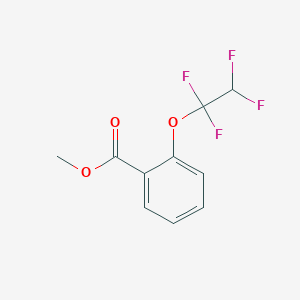

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)

